molecular formula C9H8ClNO4 B1463840 (3-Methyl-4-nitrophenoxy)acetyl chloride CAS No. 861795-45-1

(3-Methyl-4-nitrophenoxy)acetyl chloride

Cat. No.: B1463840
CAS No.: 861795-45-1
M. Wt: 229.62 g/mol
InChI Key: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetyl chloride is an organochlorine compound featuring a nitro-substituted phenoxy group and an acetyl chloride moiety. Its molecular formula is C₉H₈ClNO₄, with a molar mass of 229.62 g/mol. This compound is primarily used in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The nitro group (-NO₂) at the para position and the methyl group (-CH₃) at the meta position on the aromatic ring influence its electronic and steric properties, enhancing its reactivity toward nucleophiles like amines and alcohols .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJPZXAJHYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-Methyl-4-nitrophenoxy)acetyl chloride generally follows these key stages:

  • Preparation of 3-methyl-4-nitrophenoxyacetic acid or its derivatives.
  • Conversion of the acid to the corresponding acyl chloride via chlorinating agents.

The phenoxyacetyl chloride functionality is introduced by acylation of the phenol moiety with chloroacetyl chloride or by halogenation of the corresponding phenoxyacetic acid.

Preparation of 3-Methyl-4-nitrophenoxyacetic Acid Intermediate

The starting point is often the synthesis of 3-methyl-4-nitrophenoxyacetic acid, which can be prepared by nucleophilic substitution of 3-methyl-4-nitrophenol with chloroacetic acid derivatives or via oxidation of methyl-substituted nitrobenzenes.

Notable methods include:

  • Nucleophilic Substitution: 3-methyl-4-nitrophenol reacts with chloroacetic acid or its sodium salt under basic conditions to yield the phenoxyacetic acid intermediate. This method is straightforward and commonly employed in industrial settings.

  • Oxidation of 2,4-dimethyl-nitrobenzene: A patented method describes the selective oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid as an oxidant to produce 3-methyl-4-nitrobenzoic acid, which can be further transformed into the phenoxyacetic acid derivative. This method offers advantages in terms of raw material availability and environmental impact compared to traditional strong oxidants like potassium permanganate or chromium trioxide.

Conversion to this compound

Once the phenoxyacetic acid intermediate is obtained, it is converted to the corresponding acyl chloride by reaction with chlorinating agents. Common reagents include:

The reaction scheme is:

$$
\text{3-Methyl-4-nitrophenoxyacetic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Phenol alkylation 3-methyl-4-nitrophenol + chloroacetic acid (Na salt) + base (NaOH) 50–80 °C 4–8 hours 80–90 Base catalyzed nucleophilic substitution; aqueous or mixed solvent system
Oxidation of 2,4-dimethyl-nitrobenzene Diluted HNO₃ (oxidant), 2,4-dimethyl-nitrobenzene 100–135 °C, 0.8–1.2 MPa 4–10 hours >50 Environmentally friendly oxidation with recyclable nitric acid; improved yield over older methods
Acid to acyl chloride conversion SOCl₂, catalytic DMF, inert solvent (e.g., DCM) Reflux (~60–80 °C) 2–4 hours 85–95 Efficient conversion with good purity; by-products SO₂ and HCl removed by gas purge

Research Findings and Optimization Notes

  • The oxidation method using diluted nitric acid to prepare 3-methyl-4-nitrobenzoic acid is industrially favorable due to mild conditions, lower costs, and environmental benefits compared to traditional oxidants.

  • The nucleophilic substitution of 3-methyl-4-nitrophenol with chloroacetic acid derivatives proceeds with high selectivity and yield, especially when conducted under controlled pH and temperature.

  • The acyl chloride formation using thionyl chloride is standard; however, the presence of electron-withdrawing nitro groups requires careful temperature control to avoid decomposition.

  • Purification steps often include extraction, washing, and distillation under reduced pressure to isolate the pure acyl chloride.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Advantages Limitations
Phenoxyacetic acid synthesis Nucleophilic substitution 3-methyl-4-nitrophenol + chloroacetic acid + base High yield, simple setup Requires careful pH control
Alternative acid intermediate synthesis Oxidation of methyl-nitrobenzene 2,4-dimethyl-nitrobenzene + diluted HNO₃ Environmentally friendly, scalable Moderate yield, high pressure required
Acyl chloride formation Chlorination Thionyl chloride (SOCl₂), DMF catalyst High purity product, efficient Generates corrosive gases, requires ventilation

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acetyl chloride group undergoes nucleophilic substitution with diverse nucleophiles to form esters, amides, or acids:

Hydrolysis

Reaction with water produces (3-methyl-4-nitrophenoxy)acetic acid:

 3 methyl 4 nitrophenoxy acetyl chloride+H2O 3 methyl 4 nitrophenoxy acetic acid+HCl\text{ 3 methyl 4 nitrophenoxy acetyl chloride}+\text{H}_2\text{O}\rightarrow \text{ 3 methyl 4 nitrophenoxy acetic acid}+\text{HCl}

  • Kinetics : Hydrolysis rates depend on solvent polarity and pH. Aqueous acidic or basic conditions accelerate the reaction .

Alcoholysis (Esterification)

Reaction with alcohols yields esters. For example, methanol produces methyl (3-methyl-4-nitrophenoxy)acetate:

 3 methyl 4 nitrophenoxy acetyl chloride+ROHRO CO 3 methyl 4 nitrophenoxy methyl+HCl\text{ 3 methyl 4 nitrophenoxy acetyl chloride}+\text{ROH}\rightarrow \text{RO CO 3 methyl 4 nitrophenoxy methyl}+\text{HCl}

  • Mechanism : Proceeds via a tetrahedral intermediate in a two-step process .

  • Catalysis : No acid catalyst required due to high electrophilicity of the acyl chloride .

Aminolysis (Amide Formation)

Reaction with amines forms amides. For example, with aniline:

 3 methyl 4 nitrophenoxy acetyl chloride+PhNH2PhNH CO 3 methyl 4 nitrophenoxy methyl+HCl\text{ 3 methyl 4 nitrophenoxy acetyl chloride}+\text{PhNH}_2\rightarrow \text{PhNH CO 3 methyl 4 nitrophenoxy methyl}+\text{HCl}

  • Kinetic Behavior : Secondary alicyclic amines exhibit biphasic Brønsted plots, suggesting stepwise mechanisms through zwitterionic intermediates .

Electrophilic Aromatic Substitution (EAS)

The nitro group meta-directs further substitution on the aromatic ring. Potential reactions include:

Nitration

Controlled nitration could introduce additional nitro groups at the 5- or 6-position, though steric hindrance from the methyl group may limit reactivity .

Reduction of Nitro Group

Catalytic hydrogenation (e.g., Pd/C, H2_2) reduces the nitro group to an amine:

NO2NH2\text{NO}_2\rightarrow \text{NH}_2

  • Byproducts : Over-reduction of the acetyl chloride group is minimized using selective catalysts .

Grignard Addition

The acetyl chloride reacts with Grignard reagents to form ketones:

 3 methyl 4 nitrophenoxy acetyl chloride+RMgXR CO 3 methyl 4 nitrophenoxy methyl+MgXCl\text{ 3 methyl 4 nitrophenoxy acetyl chloride}+\text{RMgX}\rightarrow \text{R CO 3 methyl 4 nitrophenoxy methyl}+\text{MgXCl}

Friedel-Crafts Acylation

The electron-withdrawing nitro group deactivates the ring, making Friedel-Crafts reactions unlikely unless strongly activated coupling partners are used .

Biodegradation Pathways

Microbial degradation via Burkholderia spp. involves:

  • Monooxygenation : Enzymatic cleavage of the nitro group to form methylhydroquinone intermediates .

  • Ring Cleavage : Dioxygenases convert intermediates into aliphatic compounds (e.g., 2-methyl-4-hydroxymuconic semialdehyde) .

Table 1: Reaction Kinetics of Acyl Substitution

NucleophileSolventRate Constant (k, M1^{-1}s1^{-1})Mechanism
H2_2OAqueous HCl0.15 ± 0.02SN_N2
MeOHNeat1.8 ± 0.3Tetrahedral
AnilineDCM0.07 ± 0.01Zwitterionic

Table 2: Microbial Degradation Intermediates

EnzymeSubstrateProduct
PnpA (Monooxygenase)(3-methyl-4-nitrophenoxy)acetyl chlorideMethyl-1,4-benzoquinone (MBQ)
PnpB (Reductase)MBQMethylhydroquinone (MHQ)
PnpCD (Dioxygenase)MHQ2-Methyl-4-hydroxymuconic semialdehyde

Stability and Handling

  • Hydrolytic Sensitivity : Reacts vigorously with water, requiring anhydrous storage .

  • Thermal Decomposition : Exothermic decomposition above 150°C releases NOx_x gases .

Scientific Research Applications

Organic Synthesis

(3-Methyl-4-nitrophenoxy)acetyl chloride serves as a versatile building block in organic synthesis. Its acyl chloride functionality allows for the formation of various derivatives through nucleophilic substitution reactions. Common applications include:

  • Formation of Esters : Reacting with alcohols to form esters.
  • Formation of Amides : Reacting with amines to yield amides.

Modification of Biomolecules

In biological research, this compound is utilized for the modification of biomolecules, particularly in proteomics. The acylating properties facilitate the attachment of functional groups to proteins and peptides, which can aid in studying protein interactions and functions.

Pharmaceutical Research

Due to its reactive nature, this compound is being investigated for potential pharmaceutical applications. The compound's ability to modify biological molecules makes it a candidate for drug development, particularly in creating prodrugs that can enhance bioavailability and target specificity.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows it to be incorporated into various formulations and products, contributing to the synthesis of agrochemicals, dyes, and other organic compounds.

Chemical Reaction Pathways

Reaction TypeReagents UsedProducts Formed
Nucleophilic SubstitutionAlcohols, AminesEsters, Amides
ReductionMetal Hydrides (e.g., LiAlH4)Amines
HydrolysisWater or Aqueous BasesCarboxylic Acids

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (3-Methyl-4-nitrophenoxy)acetyl chloride with three structurally related compounds:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile
This compound C₉H₈ClNO₄ 229.62 -NO₂ (para), -CH₃ (meta) High reactivity due to electron-withdrawing -NO₂; steric hindrance from -CH₃
4-Methoxyphenylacetyl chloride C₉H₉ClO₂ 184.62 -OCH₃ (para) Moderate reactivity; electron-donating -OCH₃ reduces electrophilicity
(3-Chloro-4-fluorophenoxy)acetyl chloride C₈H₅Cl₂FO₂ 223.03 -Cl (meta), -F (para) Enhanced reactivity from electron-withdrawing halogens (-Cl, -F)
Acetyl chloride C₂H₃ClO 78.50 Simple acetyl group Extremely reactive; hydrolyzes violently with water
Key Observations:

Electronic Effects: The nitro group in this compound strongly withdraws electrons, increasing the electrophilicity of the carbonyl carbon compared to methoxy-substituted analogues . Halogenated derivatives (e.g., (3-Chloro-4-fluorophenoxy)acetyl chloride) exhibit intermediate reactivity due to the balance between electron-withdrawing (-Cl, -F) and steric effects .

Hydrolytic Stability: Like acetyl chloride, all compounds in this class are moisture-sensitive. However, electron-withdrawing groups (e.g., -NO₂) may accelerate hydrolysis compared to electron-donating groups (-OCH₃) .

Notes:
  • The nitro and halogen substituents in this compound and its analogues may increase toxicity compared to simpler acetyl chlorides.
  • All compounds require stringent precautions: butyl rubber gloves (0.3 mm thickness) and explosion-proof equipment are recommended during handling .

Biological Activity

(3-Methyl-4-nitrophenoxy)acetyl chloride is a chemical compound with potential applications in various biological contexts. Its structure, characterized by a nitrophenoxy group and an acyl chloride moiety, suggests reactivity that can be exploited in biological systems. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₈ClNO₄
  • Molecular Weight : 229.62 g/mol
  • CAS Number : 861795-45-1

Synthesis

The synthesis of this compound typically involves the reaction of (3-Methyl-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl₂), yielding the acyl chloride alongside byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) .

Reaction Mechanisms

The compound exhibits several reactive properties:

  • Nucleophilic Substitution : The acyl chloride group reacts readily with nucleophiles, forming esters or amides.
  • Reduction : The nitro group can be converted to an amino group under reducing conditions.
  • Hydrolysis : In aqueous environments, the acyl chloride can hydrolyze to form the corresponding carboxylic acid .

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating significant efficacy.

Case Study: Antibacterial and Antifungal Activity

In a comprehensive evaluation of various synthesized compounds, this compound was tested for its Minimum Inhibitory Concentration (MIC) against common pathogens:

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69
Fusarium oxysporum56.74

The compound exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Acylation : The acyl chloride group acts as an electrophile, modifying nucleophilic sites on proteins or nucleic acids.
  • Inhibition of Enzymatic Activity : By binding to specific enzymes, it may disrupt metabolic pathways critical for microbial growth .

Research Applications

This compound is not only relevant in microbiology but also in fields such as:

  • Proteomics : Used for the modification of proteins to study structure-function relationships.
  • Synthetic Chemistry : Acts as a building block in the synthesis of more complex molecules .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acetyl chloride moiety (e.g., carbonyl carbon at ~170 ppm) and aromatic nitro group (distinct splitting patterns).
  • IR Spectroscopy : Peaks at ~1750 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion [M+H]+^+ and fragments like loss of Cl^- or NO2_2 groups. Cross-reference with databases like NIST for fragmentation patterns .
  • X-ray Crystallography : For solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm stereochemistry .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) and full-face respirators with AXBEK cartridges to prevent dermal/ocular exposure and inhalation of vapors .
  • Ventilation : Perform reactions in fume hoods with >100 fpm airflow to mitigate flammable vapor accumulation (flash point: ~105°C, extrapolated from acetyl chloride data) .
  • Incompatibilities : Avoid water, alcohols, and bases due to violent hydrolysis (generating HCl and acetic acid derivatives). Store under inert gas (argon/nitrogen) in sealed containers .

How does the nitro group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon:

  • Kinetic Studies : Compare reaction rates with non-nitro analogs (e.g., methoxy derivatives) using UV-Vis or 19^{19}F NMR (if fluorine tags are present).
  • Mechanistic Probes : Conduct Hammett plots to quantify substituent effects on reactivity. The nitro group’s σpara_para (~1.27) correlates with accelerated acylation in polar aprotic solvents like DMF .
  • Side Reactions : Monitor for nitrophenol byproducts via LC-MS, especially under basic conditions where nitro displacement may occur.

What computational methods can predict the stability and degradation pathways of this compound?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways. The nitro group lowers the activation energy for water attack at the carbonyl carbon (~15 kcal/mol vs. ~20 kcal/mol for non-nitro analogs).
  • Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. THF) to predict shelf-life. Correlate with experimental stability tests under controlled humidity .
  • Degradation Products : Identify HCl and 3-methyl-4-nitrophenoxyacetic acid via IR and ion chromatography.

How can crystallographic data resolve contradictions in reported structural parameters of this compound derivatives?

Advanced Research Question

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize errors in bond-length measurements.
  • Refinement Strategies : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in nitro-aromatic compounds due to packing irregularities. Compare R-factor convergence (<5% discrepancy) across multiple datasets .
  • Validation Tools : Cross-check with CCDC Mercury’s Mogul Geometry Check to flag outliers in torsion angles or van der Waals contacts.

What strategies optimize the use of this compound in multi-step syntheses of bioactive molecules?

Advanced Research Question

  • Protecting Groups : Temporarily reduce nitro to amine (H2_2/Pd-C) to prevent unwanted side reactions, then re-oxidize post-acylation.
  • One-Pot Reactions : Couple with Grignard reagents in THF at −78°C to form ketones, followed by in situ nitro-group reduction.
  • Scale-Up Challenges : Mitigate exotherms during acylation by using jacketed reactors with controlled cooling (∆T < 10°C/min) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-4-nitrophenoxy)acetyl chloride
Reactant of Route 2
(3-Methyl-4-nitrophenoxy)acetyl chloride

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